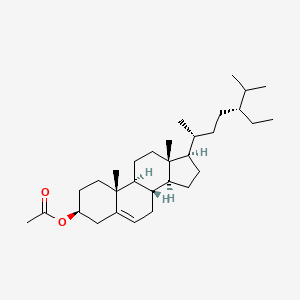

beta-Sitosterol acetate

描述

Contextualization within Phytosterol Research

Beta-sitosterol (B1209924) acetate (B1210297) belongs to the vast family of phytosterols (B1254722), which are steroidal alcohols naturally occurring in plants. nih.govnih.gov Structurally similar to cholesterol, phytosterols are integral components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability. researchgate.netresearchgate.net The most common phytosterols found in the human diet include beta-sitosterol, campesterol, and stigmasterol (B192456). nih.gov Beta-sitosterol itself is the most abundant phytosterol in the plant kingdom. researchgate.net

Research into phytosterols has gained significant traction due to their various biological activities. nih.gov They are widely investigated for their potential health benefits, which has led to their use in functional foods and nutraceuticals. unl.edu Beta-sitosterol, the parent compound of beta-sitosterol acetate, has been the subject of numerous studies exploring its various properties. mdpi.comresearchgate.net The scientific interest in phytosterols extends to their modified forms, such as esters, which can exhibit altered physicochemical properties and biological activities.

Significance of Acetylated Phytosterols in Biochemical and Pharmacological Investigations

The acetylation of phytosterols, such as the formation of this compound from beta-sitosterol, is a significant area of investigation in biochemical and pharmacological research. Acetylation modifies the polarity of the parent phytosterol, which can influence its solubility, absorption, and interaction with biological membranes. scielo.br This chemical modification can lead to enhanced or altered biological effects compared to the free sterol.

The synthesis of acetylated derivatives like this compound is also a key strategy for creating reference standards for analytical purposes and for exploring structure-activity relationships. researchgate.netnih.gov For instance, studies have shown that the acetylated form can exhibit different potencies in various biological assays. Research has demonstrated that this compound has notably better performance in certain anti-inflammatory and antioxidant tests compared to its non-acetylated precursor, β-sitosterol. ajol.info Specifically, it has shown higher hydrogen peroxide scavenging activity and better performance in albumin denaturation suppressant and membrane stabilization assays at certain concentrations. ajol.info These findings underscore the importance of studying acetylated phytosterols to fully understand their therapeutic potential and mechanisms of action.

Research Findings on this compound

Synthesis of this compound

Another approach involves the direct acetylation of beta-sitosterol. Standard acetylation conditions can be used to convert beta-sitosterol to this compound. researchgate.net

| Starting Material | Key Steps | Product | Reported Overall Yield |

| Stigmasterol | 1. Acetylation 2. Epoxidation of Δ5–6 alkene 3. Hydrogenation of Δ22–23 alkene 4. Deoxygenation | This compound | 52% nih.gov |

| Beta-Sitosterol | 1. Acetylation | This compound | Yield not specified researchgate.net |

Biological Activity Investigations

Research has explored various biological activities of this compound, often in comparison to its parent compound, beta-sitosterol.

Anti-inflammatory and Antioxidant Activity:

A study comparing the antioxidant and anti-inflammatory activities of beta-sitosterol, this compound, and beta-sitosterol triol found that the derivatives showed enhanced effects. ajol.info While the performance on DPPH and ABTS antioxidant assays was comparable among the three compounds, this compound exhibited higher hydrogen peroxide scavenging activity. ajol.info In anti-inflammatory assays, this compound recorded a remarkably better performance in albumin denaturation suppressant and membrane stabilization at a concentration of 150 µg/mL. ajol.info

| Assay | Compound | Finding |

| Hydrogen Peroxide Scavenging | This compound | Higher activity than β-sitosterol and β-sitosterol triol ajol.info |

| Albumin Denaturation Inhibition (at 150 µg/mL) | This compound | Remarkably better performance ajol.info |

| Membrane Stabilization (at 150 µg/mL) | This compound | Remarkably better performance ajol.info |

Cytotoxic Activity:

The cytotoxic potential of beta-sitosterol derivatives has also been a subject of investigation. In one study, natural steroids and triterpenes, including beta-sitosterol, were converted into their hexanoic and oleic esters to evaluate their cytotoxic activities against various tumor cell lines. scielo.br However, in this particular study, the derivatives of beta-sitosterol did not show significant cytotoxic potential against the tested cell lines, which included ovarian carcinoma (OVCAR-8), glioblastoma (SF-295), colon adenocarcinoma (HCT-116), leukemia (HL-60), and prostate carcinoma (PC-3). scielo.br

属性

IUPAC Name |

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWOIPCULUXTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

915-05-9 | |

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | beta-Sitosterol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Extraction Methodologies for Beta Sitosterol Acetate

Extraction Techniques from Plant Matrices

The initial step in isolating beta-sitosterol (B1209924) acetate (B1210297) involves extracting a crude mixture of phytosterols (B1254722) from plant material. This is achieved by separating the soluble lipid components from the solid plant biomass.

Conventional solid-liquid extraction using organic solvents is a foundational technique for obtaining sterol-rich fractions. The choice of solvent is critical and is based on the polarity of the target compounds. Phytosterols, being lipid-soluble, are typically extracted using non-polar or moderately polar solvents. mdpi.com

Common methods include maceration, where the plant material is soaked in a solvent for an extended period, and Soxhlet extraction, which uses a continuous flow of a warm solvent to efficiently extract compounds. researchgate.netresearchgate.net Solvents such as hexane, ethanol (B145695), ethyl acetate, petroleum ether, and chloroform (B151607) are frequently employed. mdpi.combioline.org.brnih.gov For instance, a crude extract of Sarcocephalus latifolius leaves obtained using methanol (B129727) in a Soxhlet extractor was further fractionated with solvents like n-hexane and ethyl acetate to concentrate steroidal compounds. researchgate.net Similarly, beta-sitosterol was isolated from the ethyl acetate fraction of Terminalia glaucescens root bark.

The process often involves preliminary extraction with a polar solvent like methanol, followed by partitioning with a less polar solvent such as ethyl acetate to separate compounds based on their differential solubility. researchgate.netmedcraveonline.com

Table 1: Solvent-Based Extraction of Sterol-Rich Fractions from Various Plant Sources

| Plant Source | Extraction Method | Solvents Used | Key Findings | Reference |

| Sarcocephalus latifolius (leaves) | Soxhlet Extraction & Fractionation | Methanol, n-hexane, ethyl acetate | The ethyl acetate fraction was subjected to further chromatographic purification to isolate beta-sitosterol. | researchgate.net |

| Ficus abutilifolia (stem bark) | Maceration & Fractionation | Methanol, n-hexane, ethyl acetate | The crude methanol extract was partitioned to yield fractions for column chromatography. | bioline.org.br |

| Indigofera heterantha (roots) | Maceration & Partitioning | Methanol, n-hexane, chloroform, ethyl acetate | The ethyl acetate fraction yielded beta-sitosterol and stigmasterol (B192456) after column chromatography. | medcraveonline.com |

| Synadenium glaucescens (root barks, leaves) | Maceration | n-hexane, Chloroform, Ethyl acetate, Methanol | Successive extraction with solvents of varying polarity was used to obtain crude extracts for further isolation. | phytopharmajournal.com |

| Peanut Shells | Reflux Extraction | Ethanol | An ethanol solution was used to extract a mixture containing beta-sitosterol and luteolin. | google.com |

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. These methods often offer higher efficiency, reduced environmental impact, and better preservation of thermolabile compounds. mdpi.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.net SFE is advantageous because it avoids the use of organic solvents and allows for selective extraction by manipulating temperature and pressure. researchgate.netgoogle.com For example, supercritical CO2 extraction of sea buckthorn seeds at 15 MPa and 40 °C yielded a high concentration of beta-sitosterol. nih.gov In another study, beta-sitosterol was successfully extracted from cardamom using supercritical CO2 at 40°C and 200 bar. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process by causing the disruption of plant cell walls. mdpi.com This method significantly reduces extraction time and solvent volume. MAE has been used to extract beta-sitosterol and its glucoside from Agave angustifolia Haw bagasse using ethanol as a solvent, achieving high yields in a very short time. mdpi.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates mechanical stress that ruptures cell walls, enhancing the release of intracellular compounds. mdpi.com A comparative study on Himalayan walnuts found that UAE with n-hexane yielded a higher concentration of β-sitosterol compared to maceration and MAE. mdpi.com

Table 2: Comparison of Advanced Extraction Methods for Phytosterols

| Method | Principle | Advantages | Example Application | Reference |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure (e.g., CO2). | Environmentally friendly (no organic solvents), selective, suitable for thermolabile compounds. | Extraction of beta-sitosterol from plant leaves at 40°C and 400 bar. | google.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and disrupt plant cells. | Rapid extraction, reduced solvent consumption, higher yields. | Extraction of beta-sitosterol from Agave angustifolia bagasse in 9 seconds. | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to break cell walls and enhance mass transfer. | Reduced extraction time, energy conservation, improved quality. | Extraction of beta-sitosterol from Himalayan walnuts using n-hexane. | mdpi.com |

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to isolate and purify beta-sitosterol before its potential conversion to beta-sitosterol acetate.

Column chromatography is a fundamental and widely used technique for the large-scale separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (mobile phase) is passed through the column. nih.govgoogle.com

Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is commonly used to elute the separated compounds. bioline.org.brphytopharmajournal.com For example, the ethyl acetate extract of Sarcocephalus latifolius was subjected to column chromatography to isolate beta-sitosterol. researchgate.net Similarly, a silica gel column eluted with a hexane/ethyl acetate (6:1) solvent system was used to purify beta-sitosterol from a commercial phytosterol mixture. nih.gov Vacuum Liquid Chromatography (VLC), a variation of column chromatography that uses vacuum for faster solvent flow, is also employed for initial fractionation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of compounds. It offers high resolution and sensitivity. researchgate.net For phytosterol analysis, a common setup includes a C18 column (a non-polar stationary phase) and an isocratic mobile phase, such as a mixture of methanol and acetonitrile. researchgate.netscirp.org Detection is often performed using an ultraviolet (UV) detector at a wavelength around 202-210 nm. researchgate.netscirp.org A validated HPLC method has been developed for the quantification of beta-sitosterol in supplements using a C18 column with a methanol:acetonitrile (90:10 v/v) mobile phase. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of column chromatography separations, identify compounds, and determine the purity of a sample. researchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase. researchgate.netijsrst.com

For phytosterols, mobile phases like toluene (B28343):ethyl acetate:formic acid are effective. researchgate.netijsrst.com After development, the separated spots are visualized, often by spraying with a reagent like Liebermann-Burchard or vanillin-sulphuric acid, which produces colored spots for sterols. researchgate.netijsrst.com The retention factor (Rf) value of a spot is compared with that of a standard to identify the compound. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and accuracy, making it suitable for quantitative analysis. ijsrst.com A validated HPTLC method for quantifying beta-sitosterol in Putranjiva roxburghii used a mobile phase of toluene:ethyl acetate:formic acid (9:1:0.1 v/v/v) and densitometric scanning at 540 nm after derivatization. ijsrst.com

Table 3: Chromatographic Methods for the Purification and Analysis of Beta-Sitosterol

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Purpose | Reference |

| Column Chromatography | Silica Gel (70-230 mesh) | n-hexane:ethyl acetate (4:1) | Collection of fractions, followed by TLC analysis | Initial isolation and large-scale purification | bioline.org.br |

| HPLC | C18 column | Methanol:Acetonitrile (90:10) | UV detector (202 nm) | Final purification and quantification | researchgate.net |

| HPTLC | Silica Gel 60 F254 | Toluene:ethyl acetate:formic acid (9:1:0.1) | Densitometry (540 nm) after derivatization | Quantification and purity assessment | ijsrst.com |

| TLC | Silica Gel 60 F254 | Toluene:ethyl acetate:glacial acetic acid (8:2:0.2) | Anisaldehyde-Sulphuric Acid Reagent | Monitoring fractions and identification | researchgate.net |

Chemical Synthesis and Derivatization of Beta Sitosterol Acetate

Strategies for Acetylation of Beta-Sitosterol (B1209924)

The introduction of an acetate (B1210297) group to the beta-sitosterol molecule, a process known as acetylation, is a fundamental transformation in the synthesis of beta-sitosterol acetate. This is typically achieved through esterification of the C3-hydroxyl group of beta-sitosterol. nih.govbiomedpharmajournal.org

Esterification Reactions for Acetate Moiety Introduction

Esterification is the primary method for attaching the acetate group to beta-sitosterol. This reaction involves the treatment of beta-sitosterol with an acetylating agent, which provides the acetyl group (CH₃CO). Common acetylating agents used for this purpose include acetic anhydride (B1165640) and acetyl chloride.

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid) formed during the reaction. biomedpharmajournal.orgwikipedia.org For instance, beta-sitosterol can be acetylated by reacting it with acetic anhydride in pyridine. biomedpharmajournal.org The hydroxyl group at the C3 position of beta-sitosterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the ester linkage and consequently, this compound. biomedpharmajournal.org

The efficiency of the acetylation reaction can be influenced by various factors, including the choice of solvent, temperature, and reaction time. Standard acetylation conditions have been reported to produce this compound with good yields. researchgate.net

Selective Derivatization Techniques

While the C3-hydroxyl group is the most reactive site for acetylation in beta-sitosterol, the molecule also contains a double bond at the C5-C6 position. In some instances, it may be necessary to selectively acetylate the hydroxyl group without affecting the double bond. Standard acetylation procedures with acetic anhydride and pyridine are generally selective for the hydroxyl group. researchgate.netresearchgate.net

However, for more complex syntheses involving modifications at other positions of the sterol nucleus or the side chain, protection of the double bond may be required. One strategy involves the temporary masking of the C5-C6 double bond as an epoxide. nih.govunl.edunih.gov This allows for subsequent reactions to be performed on other parts of the molecule, after which the double bond can be regenerated. This approach highlights the importance of selective derivatization techniques in the multi-step synthesis of complex sterol derivatives.

Synthesis Pathways from Precursors (e.g., Stigmasterol (B192456) Acetate)

This compound can also be synthesized from other readily available phytosterols (B1254722), such as stigmasterol. Stigmasterol is structurally similar to beta-sitosterol but possesses an additional double bond in its side chain (at C22-C23). nih.govunl.edu The synthesis of this compound from stigmasterol acetate involves the selective hydrogenation of this side-chain double bond.

One established route involves the following key steps:

Acetylation of Stigmasterol: Stigmasterol is first acetylated to form stigmasterol acetate. nih.gov

Selective Hydrogenation: The C22-C23 double bond in stigmasterol acetate is then selectively hydrogenated. This step is critical as the C5-C6 double bond in the sterol nucleus must remain intact. Catalysts such as Palladium on carbon (Pd/C) have been used for this purpose, although this can sometimes lead to the formation of stigmastanol (B1215173) (fully saturated side chain) as a byproduct. nih.govunl.edu

An alternative and more controlled approach involves the protection of the C5-C6 double bond prior to hydrogenation. nih.govunl.edu A method has been described where the Δ⁵⁻⁶ alkene of stigmasterol acetate is protected as an epoxide. nih.govunl.edu This allows for the clean hydrogenation of the side-chain double bond to yield the corresponding saturated sitosterol (B1666911) epoxides. Subsequent deoxygenation of the epoxide regenerates the C5-C6 double bond, yielding this compound. nih.govunl.edu This multi-step synthesis from stigmasterol provides a viable route to pure this compound. nih.gov

Enzymatic and Biocatalytic Synthesis Approaches for Sterol Acetates

In recent years, enzymatic and biocatalytic methods have emerged as promising alternatives to traditional chemical synthesis for producing sterol esters, including this compound. These methods offer several advantages, such as milder reaction conditions, higher selectivity, and reduced environmental impact. mdpi.comtandfonline.com

Lipases are the most commonly used enzymes for the esterification of phytosterols. mdpi.commdpi.com These enzymes can catalyze the reaction between a sterol and an acyl donor, such as a fatty acid or its ester, to produce the corresponding sterol ester. For the synthesis of this compound, acetic acid or an acetate ester would serve as the acyl donor.

Key aspects of enzymatic synthesis of sterol acetates include:

Enzyme Source: Lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have been successfully employed for the synthesis of phytosterol esters. mdpi.comtandfonline.commdpi.com

Immobilization: To enhance their stability and reusability, lipases are often immobilized on solid supports. tandfonline.commdpi.com This facilitates the separation of the biocatalyst from the reaction mixture, making the process more cost-effective for industrial applications. mdpi.com

Reaction Medium: Enzymatic esterification can be carried out in various reaction media, including organic solvents or even in solvent-free systems. mdpi.comwhiterose.ac.uk The choice of solvent can significantly influence the enzyme's activity and the reaction's efficiency. whiterose.ac.uk

Process Optimization: Factors such as temperature, pH, substrate molar ratio, and enzyme loading are critical parameters that need to be optimized to achieve high conversion rates and yields of the desired sterol acetate. mdpi.com

Research has demonstrated the successful synthesis of β-sitosterol esters using immobilized lipase (B570770) in microfluidic reactors, achieving high esterification rates. tandfonline.com Furthermore, studies on the bioconversion of beta-sitosterol and its esters by microorganisms like Rhodococcus have also been explored, indicating the potential for whole-cell biocatalysis in the production of modified sterols. researchgate.net

The following table provides a summary of research findings on the synthesis of this compound and related compounds:

| Starting Material | Reagents/Catalyst | Product | Key Findings | Reference |

| Beta-sitosterol | Acetic anhydride, Pyridine | This compound | Standard acetylation method. | biomedpharmajournal.org |

| Stigmasterol acetate | 1. Copper permanganate; 2. Pd/C, H₂; 3. Aluminum triiodide | This compound | A multi-step synthesis involving protection of the Δ⁵⁻⁶ double bond as an epoxide, followed by hydrogenation and deoxygenation. | nih.govunl.edu |

| Beta-sitosterol | Immobilized Rhizomucor miehei lipase, Acyl donor | Beta-sitosterol ester | Enzymatic synthesis in a microfluidic reactor achieved a high esterification rate of 97.3%. | tandfonline.com |

| Beta-sitosterol | Candida rugosa lipase, Oleic acid | Beta-sitosterol oleate | Enzymatic esterification in a solvent-free system. | mdpi.com |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to elucidating the precise molecular structure of beta-sitosterol (B1209924) acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's architecture.

NMR spectroscopy is a powerful tool for determining the carbon and hydrogen skeleton of beta-sitosterol acetate.

¹H NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, a characteristic multiplet signal for the H-3 proton is observed at approximately 4.433 ppm, shifted downfield compared to the H-3 proton in the parent β-sitosterol due to the deshielding effect of the adjacent acetyl group. rsc.org A distinct singlet for the three protons of the acetyl methyl group appears around 2.03 ppm. The vinylic proton at C-6 typically resonates as a multiplet around 5.377 ppm. rsc.org The numerous overlapping signals for the steroidal nucleus and the side chain protons are generally found in the upfield region between 0.6 and 2.4 ppm. rsc.org

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms present. The spectrum of this compound shows a characteristic signal for the carbonyl carbon of the acetyl group at approximately 170.5 ppm. The C-3 carbon, to which the acetate group is attached, resonates around 73.8 ppm, a downfield shift from its position in β-sitosterol. The olefinic carbons, C-5 and C-6, are typically observed at approximately 139.8 ppm and 121.7 ppm, respectively. ijsrp.org The remaining carbon signals of the steroid nucleus and the side chain appear at their expected chemical shifts.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-3 | ~4.433 (m) rsc.org | - |

| C-3 | - | ~73.8 |

| C-5 | - | ~139.8 ijsrp.org |

| H-6 | ~5.377 (m) rsc.org | - |

| C-6 | - | ~121.7 ijsrp.org |

| Acetyl -CH₃ | ~2.03 (s) | ~21.4 |

| Acetyl C=O | - | ~170.5 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. "m" denotes a multiplet and "s" denotes a singlet.

Mass spectrometry is crucial for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its identification. The molecular formula of this compound is C₃₁H₅₂O₂. nih.gov

When analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak [M]⁺ that corresponds to its molecular weight of 456.7 g/mol . nih.gov However, often the molecular ion is weak or absent, and instead, a prominent peak at m/z 396 is observed, which corresponds to the loss of an acetic acid molecule (CH₃COOH, 60 Da) from the parent molecule. nih.govusk.ac.id This fragmentation is a characteristic feature of sterol acetates.

The presence of the acetyl group is strongly indicated by the characteristic neutral loss of 60 Da (acetic acid) from the molecular ion. Another key diagnostic fragment ion in the mass spectrum is the peak at m/z 43, which corresponds to the acetyl cation [CH₃CO]⁺. nih.gov The observation of both the [M-60]⁺ ion and the m/z 43 ion provides compelling evidence for the presence of an acetate ester functionality within the molecule. Further fragmentation of the m/z 396 ion, which represents the steroidal backbone after the loss of acetic acid, will produce a pattern similar to that of the unacetylated stigmastadiene, with characteristic cleavages of the side chain and the steroid rings. usk.ac.idresearchgate.net

Table 2: Characteristic Mass Spectral Fragments of this compound

| m/z Value | Interpretation |

| 456 | Molecular Ion [M]⁺ |

| 396 | [M - CH₃COOH]⁺ nih.govusk.ac.id |

| 43 | [CH₃CO]⁺ nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the ester group and the alkene, while showing the absence of the hydroxyl group found in the parent β-sitosterol.

A strong absorption band is typically observed in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. rsc.org The C-O stretching vibrations of the acetate group give rise to strong bands in the 1240-1250 cm⁻¹ region. The presence of the C=C double bond in the steroid ring is indicated by a stretching vibration band around 1640 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the numerous methyl and methylene (B1212753) groups of the steroid skeleton and side chain appear as strong absorptions in the 2850-2960 cm⁻¹ range. rsc.org The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the esterification of the hydroxyl group of β-sitosterol.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960-2850 | C-H (alkane) | Stretching rsc.org |

| ~1740-1730 | C=O (ester) | Stretching rsc.org |

| ~1640 | C=C (alkene) | Stretching researchgate.net |

| ~1250-1240 | C-O (ester) | Stretching |

This compound does not possess an extended system of conjugated double bonds, and therefore, it does not exhibit strong absorption in the UV-Vis region. Its UV spectrum typically shows only end absorption, with a maximum wavelength (λmax) appearing in the lower UV range, often around 203-205 nm. undip.ac.idnih.gov This absorption is attributed to the isolated double bond within the steroidal ring system. While not highly specific for detailed structural elucidation, UV-Vis spectroscopy can be useful for quantitative analysis when a validated method is employed, particularly in chromatographic detection. researchgate.netnih.gov

Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Mass and Fragmentation Analysis

Chromatographic Data for Purity Assessment and Identity Verification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and verifying its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. nih.govresearchgate.netacademia-arabia.com A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and acetonitrile. nih.govresearchgate.net Under these conditions, this compound is well-retained and elutes as a sharp peak. The retention time, when compared to a pure standard under identical conditions, serves as a means of identity verification. The peak area is proportional to the concentration, allowing for quantitative purity assessment. For example, in one method, a linearity range of 30 to 500 µg/mL was established with a retention time of 2.1 minutes. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful tool for purity analysis. tcichemicals.comnih.gov Due to the high boiling point of this compound, a high-temperature capillary column is required. The compound's purity can be determined by the relative peak area in the chromatogram. GC analysis can also separate this compound from other closely related sterols and their acetates. scirp.org

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used for rapid purity checks and to monitor the progress of reactions or purification processes. iomcworld.comjapsonline.com A typical mobile phase for the TLC of this compound is a mixture of non-polar and moderately polar solvents, such as toluene (B28343) and ethyl acetate. researchgate.net The spot corresponding to this compound can be visualized by spraying with a suitable reagent, such as 50% sulfuric acid followed by heating, and its retention factor (Rf) value can be compared to that of a standard. iomcworld.com

Analytical Quantification and Detection Methods

High-Performance Thin-Layer Chromatography (HPTLC) Densitometry for Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile technique for the quantitative analysis of phytosterols (B1254722). While many validated methods focus on the parent compound, β-sitosterol, the principles are directly applicable to its acetate (B1210297) derivative. HPTLC methods are valued for their simplicity, cost-effectiveness, and high throughput.

For the analysis of β-sitosterol, methods are typically validated according to the International Council for Harmonisation (ICH) guidelines. ijsrst.comjfda-online.com A common approach involves using silica (B1680970) gel 60 F254 plates as the stationary phase. ijsrst.comespublisher.com The separation of β-sitosterol has been successfully achieved using mobile phases such as toluene (B28343):ethyl acetate:formic acid (in ratios like 9:1:0.1 v/v/v or 50:15:5 v/v/v) or toluene:ethyl acetate:glacial acetic acid (6:2:0.1 v/v/v). ijsrst.comespublisher.commedcraveonline.com For visualization and quantification, the plates are often derivatized with reagents like vanillin-sulfuric acid, anisaldehyde-sulfuric acid, or Liebermann-Burchard reagent and then scanned densitometrically at wavelengths typically ranging from 520 nm to 580 nm, or at 254 nm before derivatization. ijsrst.comespublisher.comresearchgate.netresearchgate.net

The retention factor (Rf) is a key parameter in HPTLC for compound identification. For β-sitosterol, Rf values are consistently reported, such as 0.5 or 0.91, depending on the specific mobile phase used. ijsrst.comresearchgate.net For beta-sitosterol (B1209924) acetate, the Rf value would be different due to the change in polarity from the addition of the acetyl group, generally leading to a higher Rf in reversed-phase systems and a lower Rf in normal-phase systems compared to the free sterol.

Table 1: Example HPTLC Method Parameters for Phytosterol Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | HPTLC Silica gel 60 F254 plates ijsrst.comespublisher.com |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (9:1:0.1 v/v/v) ijsrst.com |

| Derivatization | Vanillin-sulfuric acid reagent ijsrst.com |

| Detection Wavelength | 540 nm farmaciajournal.com |

| Standard Rf Value (β-sitosterol) | 0.5 ijsrst.com |

Quantitative analysis is performed by creating a calibration curve, plotting the peak area against the concentration of the standard. ijsrst.com The amount of the compound in a sample is then determined from this curve. ijsrst.com These HPTLC methods are known to be simple, accurate, and specific for the analysis of phytosterols in various samples, including crude drug extracts. ijsrst.com

Gas Chromatography (GC) Coupled with Detectors (e.g., Mass Spectrometry, Flame Ionization Detection)

Gas Chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like sterols and their acetates. To enhance volatility and improve peak shape, sterols are often derivatized into trimethylsilyl (B98337) (TMS) ethers or as their acetate forms. newswise.com Therefore, methods developed for sterol acetates are well-established. GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and quantification. newswise.com

In a typical GC-FID analysis for phytosterols, a sample undergoes saponification to hydrolyze any esters and a subsequent extraction. researchgate.net However, for direct analysis of beta-sitosterol acetate, this saponification step would be omitted. The extracted analytes are then derivatized (if analyzing free sterols) and injected into the GC. A capillary column, such as one coated with HP-5MS, is commonly used. newswise.com The temperature program is optimized to achieve separation, for instance, starting at 100°C and ramping up to 290°C. newswise.com

GC-MS provides structural information, which is invaluable for unambiguous peak identification. f1000research.com The mass spectrum of beta-sitosterol, for example, shows a characteristic molecular ion peak at m/z 414. f1000research.com The mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight (456.7 g/mol ).

Validation of GC methods demonstrates good linearity, accuracy, and precision. For instance, a GC/FID method for β-sitosterol showed a linear regression coefficient (R²) of 0.9985 over a concentration range of 10–600 µg/mL. newswise.com

Table 2: GC-MS/FID Method Validation Parameters for β-Sitosterol

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | 0.9985 | newswise.com |

| Limit of Detection (LOD) | 0.36 mg/100 g | newswise.com |

| Limit of Quantification (LOQ) | 1.20 mg/100 g | newswise.com |

| Recovery | 95.0% to 100.3% | newswise.com |

| Precision (Within-day RSD) | < 3.26% | newswise.com |

GC-MS/MS is an even more powerful technique that offers enhanced selectivity and sensitivity, making it suitable for complex matrices and trace-level quantification. nih.gov For β-sitosterol, a GC-MS/MS method has been validated with a limit of detection (LOD) of 0.08 µg/mL and a limit of quantification (LOQ) of 0.26 µg/mL. nih.gov

Liquid Chromatography (LC) with Various Detection Systems (e.g., Evaporative Light Scattering Detection, Mass Spectrometry)

Liquid Chromatography (LC) offers a significant advantage for analyzing thermally labile or non-volatile compounds, as it typically operates at or near ambient temperature and often does not require derivatization. usask.ca For the analysis of this compound, reversed-phase HPLC is a common choice.

A study on sterol acetates described a partial separation using a reversed-phase column with an acetonitrile-water mobile phase and UV detection at 205 nm. nih.gov However, it was noted that this setup was not ideal for quantitative analysis due to variations in detector response among different sterols. nih.gov

For robust quantification, Evaporative Light Scattering Detection (ELSD) is a more suitable choice as it provides a more uniform response for compounds lacking a strong UV chromophore, like sterol acetates. researchgate.netnih.gov An HPLC-ELSD method developed for β-sitosterol and other sterols used a C8 column with a methanol (B129727):water (95:5 v/v) mobile phase. nih.gov This method demonstrated good sensitivity with an LOD of 2 µg/mL and an LOQ of 5 µg/mL. nih.gov

Table 3: HPLC-ELSD Method Validation Parameters for Sterol Analysis

| Validation Parameter | Result | Reference |

|---|---|---|

| LOD | 2 µg/mL | nih.gov |

| LOQ | 5 µg/mL | nih.gov |

| Precision (RSD) | < 3% | nih.gov |

| Accuracy | 97-103% | nih.gov |

| Recovery | 95-107% | nih.gov |

Coupling LC with Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), provides the highest level of selectivity and sensitivity. acs.org Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for phytosterols as it yields more consistent and intense ions, typically [M+H-H₂O]⁺. usask.cadiva-portal.org LC-MS/MS methods have been developed for the simultaneous quantification of multiple phytosterols in various matrices, including edible oils and biological samples. acs.orgmdpi.com These methods can distinguish between free sterols and their esterified forms. For esterified sterols, the precursor ion often corresponds to the loss of the fatty acid or acetate group. usask.ca

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple and rapid approach for the quantitative determination of total phytosterols. The most widely used method is based on the Liebermann-Burchard (LB) reaction. jmbfs.orgscribd.com This reaction involves the use of acetic anhydride (B1165640) and concentrated sulfuric acid, which react with sterols to produce a characteristic green or blue-green color. jmbfs.orgscribd.com

The intensity of the color, which is proportional to the total sterol concentration, is measured using a spectrophotometer. The maximum absorbance is typically observed around 620-625 nm. researchgate.netscielo.br The reaction is sensitive, but its specificity can be a limitation as it reacts with all sterols present in the sample. Therefore, it is a method for quantifying total sterols rather than a specific sterol like this compound, unless the sample is known to contain only this compound.

The procedure involves dissolving the sample in a solvent like chloroform (B151607), adding the Liebermann-Burchard reagent (a mixture of acetic anhydride and sulfuric acid), and measuring the absorbance after a specific reaction time, often around 5 minutes. scielo.br Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared using a known standard, such as β-sitosterol. scielo.br

Method Validation Parameters for Analytical Techniques

The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The parameters for validation are defined by ICH guidelines and are applicable to all the chromatographic techniques described. ijsrst.comjfda-online.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²) value, usually >0.99. ijsrst.comnewswise.com

Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked standard that is recovered is calculated. Acceptable recovery is generally in the range of 95-105%. ijsrst.comnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV). Precision is assessed at two levels:

Intra-day precision (Repeatability): Assesses precision over a short period on the same day. ijsrst.com

Inter-day precision (Intermediate Precision): Assesses precision over different days, and potentially by different analysts or on different equipment. ijsrst.com Generally, a %RSD of less than 2-3% is considered acceptable. ijsrst.comnih.gov

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often calculated based on the signal-to-noise ratio (commonly 3:1). newswise.com

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. newswise.com

These validation parameters are crucial for establishing the performance characteristics of the analytical methods used for the quantification of this compound.

Table 4: Summary of Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Proportionality of response to concentration. | > 0.99 ijsrst.com |

| Accuracy (% Recovery) | Closeness to the true value. | 95-105% ijsrst.com |

| Precision (% RSD) | Agreement between repeated measurements. | < 3% nih.gov |

| LOD (S/N Ratio) | Lowest detectable concentration. | ~3:1 newswise.com |

| LOQ (S/N Ratio) | Lowest quantifiable concentration. | ~10:1 newswise.com |

Based on a comprehensive review of scientific literature, there is limited specific research available for "this compound" that aligns with the detailed outline requested. The majority of published pre-clinical studies focus extensively on the parent compound, beta-sitosterol.

One study summarizes the role of beta-sitosteryl acetate in cancer therapy, noting its involvement in promoting apoptosis, enhancing cell cycle arrest, modulating oxidative stress, suppressing invasion and metastasis, and controlling immunity and inflammation in gastric cancer researchgate.net. However, this source does not provide the specific mechanistic data, in-depth findings, or data tables required to populate the detailed subsections of the requested article.

The vast body of research relates to beta-sitosterol. For instance, studies on beta-sitosterol demonstrate its ability to induce cell cycle arrest, modulate apoptotic pathways, inhibit proliferation, and exert anti-inflammatory effects mdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov. Nevertheless, these findings cannot be directly attributed to this compound without specific experimental evidence, as the addition of the acetate group can alter the compound's biological activity.

Due to the scarcity of detailed pre-clinical data focusing solely on this compound, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. Further research specifically investigating the biological activities of this compound is needed to address the detailed mechanisms outlined.

Pre Clinical Biological Activities and Mechanistic Investigations of Beta Sitosterol Acetate

Anti-inflammatory Modulatory Effects in Pre-clinical Models

Inhibition of Pro-inflammatory Mediators (e.g., Lipoxygenase, Proteinase)

Beta-sitosterol (B1209924) has demonstrated the ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LOX). Lipoxygenases are key enzymes in the biochemical pathway that produces leukotrienes, which are lipid mediators of inflammation. cabidigitallibrary.org By inhibiting LOX, a compound can effectively reduce the inflammatory response. cabidigitallibrary.org Studies on plant extracts containing beta-sitosterol have shown significant inhibition of this enzyme. For instance, certain extracts have displayed a high capacity for LOX inhibition, suggesting that their constituent compounds, including beta-sitosterol, contribute to this anti-inflammatory action. nih.gov The inhibition of enzymes like LOX is a critical mechanism in the early stages of inflammation, and compounds that can modulate this activity are of significant interest in pharmacological research. cabidigitallibrary.org

Cellular Signaling Pathway Modulation (e.g., NF-κB pathway, MAP Kinase pathways)

Beta-sitosterol has been shown to exert its anti-inflammatory effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.

Research indicates that beta-sitosterol can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. nih.govnih.gov It has been observed to prevent the degradation and phosphorylation of IκB, an inhibitor of NF-κB, and subsequently inhibit the phosphorylation of the NF-κB p65 subunit in microglial cells. nih.gov This inhibition leads to a reduced production of inflammatory mediators. nih.govresearchgate.net

The MAPK pathway, which includes ERK, JNK, and p38, is also a target of beta-sitosterol. nih.gov Studies have demonstrated that beta-sitosterol treatment can suppress the LPS-induced activation of p38 and ERK. nih.gov In some cancer cell models, beta-sitosterol has been found to elevate the quantity and activity of MAPK, suggesting a role in regulating cell growth and apoptosis. nih.gov By modulating these critical signaling cascades, beta-sitosterol can influence cellular responses to inflammatory stimuli and other stressors. consensus.appresearchgate.net

Antioxidant Activities and Oxidative Stress Mitigation in Research Models

Beta-sitosterol exhibits significant antioxidant properties, which have been demonstrated in various in vitro and in vivo models. This activity is crucial for mitigating the oxidative stress implicated in numerous pathological conditions.

Beta-sitosterol has been shown to be an effective scavenger of various reactive oxygen species. Its ability to donate hydrogen atoms allows it to neutralize free radicals. researchgate.net The antioxidant capacity has been evaluated using several standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Beta-sitosterol demonstrates a concentration-dependent scavenging effect on DPPH radicals. nih.govnih.gov Studies have reported IC50 values (the concentration required to scavenge 50% of radicals) for beta-sitosterol, indicating its potent antioxidant activity. nih.govasianpubs.org For example, one study found an IC50 value of 6.298 mg/mL for DPPH radical inhibition. asianpubs.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Similar to the DPPH assay, beta-sitosterol effectively scavenges ABTS radicals in a dose-dependent manner. researchgate.netnih.gov Research has shown significant percentage scavenging at higher concentrations, with one study noting an IC50 of 0.629 mg/mL. asianpubs.orgnih.gov

Hydrogen Peroxide (H2O2) Scavenging: Beta-sitosterol is also capable of scavenging hydrogen peroxide. researchgate.netnih.gov A linear increase in H2O2 scavenging is observed with increasing concentrations of the compound. researchgate.net At a concentration of 1000 µg/ml, it has been shown to achieve up to 71.66% inhibition of H2O2 radicals. researchgate.net

| Radical | Concentration | % Inhibition / IC50 | Source |

|---|---|---|---|

| DPPH | 12.5 µg/ml | 11% | nih.gov |

| DPPH | 1000 µg/ml | High Inhibition | nih.gov |

| DPPH | - | IC50: 140 µg/ml | nih.gov |

| DPPH | 100 µg/mL | 43% | nih.gov |

| ABTS | 12.5 µg/ml | 16.83% | researchgate.net |

| ABTS | 1000 µg/ml | 84.66% | researchgate.net |

| ABTS | - | IC50: 0.629 mg/mL | asianpubs.org |

| H2O2 | 12.5 µg/ml | 9% | researchgate.net |

| H2O2 | 1000 µg/ml | 71.66% | researchgate.net |

| H2O2 | 125 µg/ml | 45% | nih.gov |

Beyond direct radical scavenging, beta-sitosterol also mitigates oxidative stress by modulating the activity of endogenous antioxidant enzymes. consensus.app In various experimental models, it has been shown to influence key enzymes such as:

Superoxide (B77818) Dismutase (SOD): Beta-sitosterol can increase the activity of manganese superoxide dismutase (Mn-SOD). nih.govnih.gov In models of induced oxidative stress, treatment with beta-sitosterol has been shown to increase SOD levels, helping to protect tissues from damage. nih.govresearchgate.net

By both directly neutralizing free radicals and bolstering the cellular enzymatic antioxidant defense systems, beta-sitosterol provides a multi-faceted approach to combating oxidative stress. nih.govnih.gov

Immunomodulatory Properties in Experimental Systems

Beta-sitosterol has been identified as an immunomodulator in several experimental settings. nih.govnih.gov Its effects on the immune system are complex, involving the stimulation of certain immune cells while potentially tempering inflammatory responses. In vitro studies have shown that beta-sitosterol can increase the number of viable peripheral blood mononuclear cells (PBMCs) and activate swine dendritic cells (DCs) in culture. nih.gov Furthermore, in vivo studies in pigs vaccinated against porcine reproductive and respiratory syndrome virus (PRRSV) indicated that pre-treatment with phytosterols (B1254722), including beta-sitosterol, led to changes in immunological parameters, such as the proliferation capacity of PBMCs. nih.gov These findings suggest that beta-sitosterol can influence and modulate immune responses. researchgate.net

Antiviral Efficacy in In Vitro Infection Models (e.g., Influenza A Viruses)

Recent in vitro research has highlighted the potent antiviral activity of beta-sitosterol against influenza A viruses. nih.govnih.gov Studies have investigated its efficacy against both highly pathogenic avian influenza A/H5N1 virus and seasonal human influenza A/H1N1 virus. nih.govnih.gov

The antiviral mechanism of beta-sitosterol appears to be multi-faceted, affecting several stages of the viral replication cycle. nih.gov A significant finding is its direct virucidal effect, where it acts on the virus in a cell-free state. nih.gov Molecular docking studies suggest that this effect may be achieved by blocking the active binding sites of the hemagglutinin (HA) surface protein, which is crucial for viral entry into host cells. nih.govnih.gov Additionally, beta-sitosterol is proposed to inhibit viral replication by interfering with neuraminidase (NA) activity and blocking the M2 proton channel, both of which are essential for the release of new viral particles from infected cells. nih.govnih.gov While some studies have shown potent in vitro activity, others have indicated no activity against certain influenza strains, suggesting the effects may be strain-specific. jetbiofil.com

Metabolic Regulation Studies in Animal and Cellular Models

Beta-sitosterol has been investigated for its effects on cholesterol metabolism, primarily focusing on its ability to lower cholesterol levels. In cellular models, its mechanisms of action involve the modulation of key enzymes and transporters in the cholesterol synthesis and absorption pathways.

In a study using CaCo-2 cells, a human intestinal cell line, beta-sitosterol was found to decrease cholesterol synthesis. nih.gov This effect was linked to the downregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdovepress.com The study observed that beta-sitosterol led to a decrease in both the mass and mRNA levels of HMG-CoA reductase. nih.gov Similarly, in FHs 74 Int cells, another human small intestine epithelial cell line, sitosterol (B1666911) significantly reduced the messenger RNA (mRNA) expression of HMG-CoA reductase. nih.gov

Furthermore, beta-sitosterol interferes with the intestinal uptake of cholesterol. When included in micelles with cholesterol, beta-sitosterol attenuated the influx of plasma membrane cholesterol and reduced the uptake of dietary cholesterol. nih.gov This action is partly attributed to its ability to inhibit the expression of Niemann-Pick C1-like 1 (NPC1L1), a critical protein for intestinal cholesterol absorption. nih.gov

Table 1: Research Findings on Cholesterol Metabolism

| Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| CaCo-2 cells (Human intestinal) | Decreased cholesterol synthesis. | Reduced HMG-CoA reductase activity, mass, and mRNA levels. | nih.gov |

| CaCo-2 cells (Human intestinal) | Attenuated uptake of micellar cholesterol. | Interfered with cholesterol influx. | nih.gov |

| FHs 74 Int cells (Human intestinal) | Reduced mRNA and protein expression of NPC1L1. | Downregulation of a key cholesterol transporter. | nih.gov |

Preclinical studies in animal models of type 2 diabetes have demonstrated that beta-sitosterol can positively influence glucose metabolism and insulin (B600854) sensitivity.

In a study using high-fat diet and streptozotocin-induced diabetic rats, administration of beta-sitosterol for 30 days led to a significant decrease in plasma glucose and glycosylated hemoglobin levels. nih.gov Concurrently, there was an increase in plasma insulin levels. nih.gov The mechanism for this appears to involve improved insulin sensitivity in target tissues. nih.gov The study found that beta-sitosterol increased the protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and glucose transporter 4 (GLUT4) in insulin-dependent tissues. nih.gov

Another study in high-fat diet and sucrose-induced type-2 diabetic rats also found that beta-sitosterol treatment normalized blood glucose and serum insulin levels. cabidigitallibrary.org This research further supported that beta-sitosterol improves glycemic control by activating the insulin receptor (IR) and GLUT4 in adipose tissue. cabidigitallibrary.org These findings suggest that beta-sitosterol may exert its anti-diabetic effects by enhancing insulin signaling and promoting glucose uptake into cells. nih.govcabidigitallibrary.org

Table 2: Research Findings on Glucose Homeostasis

| Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| High-fat diet and streptozotocin-induced diabetic rats | Decreased plasma glucose and glycosylated hemoglobin; Increased plasma insulin. | Enhanced protein expression of PPARγ and GLUT4 in insulin-dependent tissues. | nih.govnih.gov |

Beta-sitosterol has shown significant potential in organ-specific metabolic processes, particularly in promoting liver regeneration and offering hepatoprotection.

A recent study in a mouse model of 70% hepatectomy found that liver-derived extracellular vesicles and particles enriched with beta-sitosterol effectively promoted liver regeneration. dovepress.com The mechanism involves beta-sitosterol activating the Hedgehog signaling pathway, which in turn enhances carnitine synthesis in the liver. dovepress.com This process accelerates fatty acid oxidation, providing the necessary energy for hepatocytes to support liver regeneration. dovepress.com Mice fed a diet supplemented with beta-sitosterol showed faster resolution of transient regeneration-associated steatosis and quicker liver regeneration compared to controls. dovepress.com

In addition to regeneration, beta-sitosterol exhibits protective effects against liver injury. In a rat model of chronic alcohol intake, beta-sitosterol treatment improved liver histology and alleviated alcohol-induced oxidative stress. nih.govresearchgate.net It was also found to mitigate hepatocyte apoptosis by inhibiting endoplasmic reticulum stress in a model of thioacetamide-induced hepatic injury. nih.gov

Table 3: Research Findings on Organ-Specific Metabolic Processes

| Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Mice with 70% hepatectomy | Promoted liver regeneration and resolved associated steatosis. | Activated Hedgehog signaling pathway, leading to enhanced carnitine synthesis and fatty acid oxidation. | dovepress.com |

| Rat model of chronic alcohol-induced liver injury | Improved liver histology and suppressed biochemical indicators of damage. | Alleviated oxidative stress and downregulated apoptosis-related genes via the PI3K/Akt pathway. | nih.govresearchgate.net |

Other Investigational Biological Activities in Pre-clinical Settings

Beyond its metabolic regulatory roles, beta-sitosterol has been investigated for a wide array of other biological activities in preclinical models. These activities highlight its potential as a multi-target compound.

Numerous studies have reported on the anticancer properties of beta-sitosterol. researchgate.netnih.gov It has been shown to interfere with multiple cell signaling pathways involved in cancer cell proliferation, apoptosis, metastasis, and angiogenesis in various cancer types, including colon, breast, and prostate cancer. nih.govnih.gov

Anti-inflammatory and antioxidant effects are also well-documented. researchgate.netnih.gov Beta-sitosterol has been shown to act as a free radical scavenger, stabilize cell membranes, and boost the activity of endogenous antioxidant enzymes. researchgate.netnih.gov Its anti-inflammatory action has been observed in various models of inflammation. researchgate.net

Other reported preclinical activities include immunomodulatory, antimicrobial, analgesic, and neuroprotective effects, making it a subject of broad pharmacological interest. researchgate.netresearchgate.net

Table 4: Summary of Other Investigational Biological Activities

| Activity | Preclinical Evidence | Reference(s) |

|---|---|---|

| Anticancer | Inhibits proliferation, induces apoptosis, and interferes with metastasis and angiogenesis in various cancer cell lines. | researchgate.netnih.govnih.gov |

| Anti-inflammatory | Reduces inflammatory markers in various preclinical models. | researchgate.netnih.gov |

| Antioxidant | Acts as a free radical scavenger and enhances antioxidant enzyme activity. | researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Beta-Sitosterol |

| Beta-Sitosterol acetate (B1210297) |

| Campesterol |

| Carnitine |

| Cholesterol |

| Stigmasterol (B192456) |

| Streptozotocin |

Molecular Mechanisms and Cellular Signaling Pathways

Interaction with Key Regulatory Proteins and Enzymes (e.g., 5-alpha-reductase, Niemann-Pick C2 protein)

The interaction of beta-Sitosterol (B1209924) acetate (B1210297) with key regulatory proteins is a subject of indirect but significant evidence. Research into the lysosomal protein Niemann-Pick C2 (NPC2), which is crucial for intracellular cholesterol trafficking, has shown that it can bind a variety of cholesterol-related molecules. nih.gov This includes plant sterols, such as beta-sitosterol, and certain cholesteryl esters at the 3-position, specifically cholesterol acetate. nih.govnih.gov Given that beta-Sitosterol acetate is a plant sterol with an acetate group at the 3-hydroxyl position, it is inferred that it would also bind within the hydrophobic tunnel of the NPC2 protein. nih.gov The binding of cholesteryl acetate to NPC2 suggests a tolerance for such substitutions at the 3-hydroxyl position of the sterol. nih.gov

Regarding the enzyme 5-alpha-reductase, which is responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), extensive research has focused on the parent compound, beta-Sitosterol. Studies have demonstrated that beta-Sitosterol acts as an inhibitor of 5-alpha-reductase. nutrientjournal.comnih.govresearchgate.net This inhibitory action is a proposed mechanism for its effects in conditions like benign prostatic hyperplasia (BPH). nutrientjournal.comresearchgate.net However, specific studies detailing the direct interaction or inhibitory potency of this compound on 5-alpha-reductase are not prominently available in the current scientific literature.

Modulation of Signal Transduction Cascades (e.g., PI3K/Akt, ERK, p38 MAPK)

The modulation of critical signal transduction cascades by this compound has not been extensively characterized. The majority of available research has been conducted on its non-acetylated precursor, beta-Sitosterol.

PI3K/Akt Pathway: Studies on beta-Sitosterol have shown that it can activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell growth, survival, and metabolism. ijpsonline.com For instance, beta-Sitosterol has been observed to activate PI3K, which in turn activates the protein kinase Akt, leading to downstream effects that promote the proliferation and differentiation of osteocytes. ijpsonline.com However, direct evidence of this compound modulating this pathway is currently lacking.

ERK and p38 MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are central to cellular processes like proliferation, inflammation, and apoptosis. Research on beta-Sitosterol has indicated its ability to influence these cascades. For example, treatment with beta-Sitosterol has been shown to induce the phosphorylation of ERK and p38 MAPK in certain cancer cell lines. nih.gov This activation is linked to its pro-apoptotic effects. nih.gov Specific investigations into the effects of this compound on the ERK and p38 MAPK pathways have not been identified.

Gene Expression Regulation Studies

Research into the regulation of gene expression has primarily focused on beta-Sitosterol. Studies have demonstrated that beta-Sitosterol can significantly alter the mRNA levels of various genes. For example, it has been shown to upregulate the expression of pro-apoptotic genes like Bax, Caspase 3, and Caspase 9, while down-regulating anti-apoptotic genes such as Bcl-2 in cancer cell lines. researchgate.net In other contexts, it can modulate the expression of genes related to milk protein and fat synthesis in bovine mammary epithelial cells by influencing the JAK2/STAT5 and mTOR signaling pathways. mdpi.com Furthermore, transcriptomic analysis has revealed that beta-Sitosterol can inhibit the proliferation of bovine preadipocytes by suppressing the expression of genes like CCNB1, leading to cell cycle arrest. nih.gov To date, specific studies detailing the gene expression profiles resulting from treatment with this compound are not available.

Receptor-Ligand Binding Analysis (e.g., molecular docking, in silico studies)

While comprehensive receptor-ligand binding analyses for this compound are limited, computational methods have been extensively used to predict the binding of its parent compound, beta-Sitosterol, to various protein targets. Molecular docking studies have suggested that beta-Sitosterol can fit into the binding sites of enzymes like 5-alpha-reductase, SIRT1, and AMPK. brieflands.comnih.gov These in silico analyses predict favorable binding energies and identify key amino acid residues involved in the interaction, providing a rationale for the compound's observed biological activities. nih.gov Similar molecular modeling approaches have been applied to study the interaction of beta-Sitosterol and its analogs with tubulin, identifying potential binding sites and inhibitory mechanisms relevant to cancer research. eijppr.com Direct molecular docking or receptor binding assays specifically for this compound are not widely reported.

Effects on Cellular Membrane Dynamics and Permeability

The influence of this compound on the physical properties of cellular membranes has been a direct subject of investigation. Studies using liposomes as a model membrane system have explored how the incorporation of this compound affects structural stability.

Research shows that this compound can be successfully incorporated into liposomes, and at low concentrations, it imparts a stabilizing effect on the liposome (B1194612) membrane structure. ifoodmm.com Fourier-transform infrared spectroscopy (FTIR) analysis indicated that interactions occur between the this compound molecule and the phosphate (B84403) (P=O) and choline (B1196258) ((CH3)3N) groups of the phospholipids (B1166683) in the membrane. ifoodmm.com Thermogravimetric analysis (TGA) further confirmed the stabilizing effect of low doses of this compound on the liposome structure. ifoodmm.com Liposomes formulated with low concentrations of this compound demonstrated good storage stability over 30 days at 4°C. ifoodmm.com

| Parameter | Finding | Methodology |

|---|---|---|

| Structural Interaction | Interacts with P=O and (CH3)3N groups of phospholipids. | FTIR Spectroscopy |

| Thermal Stability | Low concentrations have a stabilizing effect on the liposome membrane. | Thermogravimetric Analysis (TGA) |

| Storage Stability | Liposomes with low concentrations are stable for 30 days at 4°C. | Particle Size and PDI Measurement |

| Particle Characteristics | At 2 mg and 4 mg concentrations, particle size and Polydispersity Index (PDI) are consistent with beta-Sitosterol liposomes. | Dynamic Light Scattering (DLS) |

Microtubule Dynamics and Spindle Formation Modulation

The impact of this compound on the cytoskeleton, specifically on microtubule dynamics and mitotic spindle formation, has not been directly studied. However, research on the parent compound, beta-Sitosterol, provides significant insights into this area. Biochemical and computational studies have identified beta-Sitosterol as a tubulin-binding agent that can interfere with microtubule assembly. nih.gov It has been shown to stabilize microtubule assembly, similar to the action of taxol. nih.gov Molecular docking and dynamic simulations have even proposed a novel binding site for beta-Sitosterol on the tubulin protein, distinct from other known sites like the colchicine-binding site. nih.gov In cancer cells, treatment with beta-Sitosterol has been observed to disrupt the microtubule network and interfere with normal chromosome organization, highlighting its potential to modulate spindle formation during cell division. nih.gov There is currently no direct evidence to confirm that this compound shares these specific effects on microtubule dynamics.

Structure Activity Relationship Sar and Derivatization Impact

Comparative Analysis of Beta-Sitosterol (B1209924) Acetate (B1210297) versus Beta-Sitosterol

Beta-sitosterol is a widely distributed phytosterol known for a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cholesterol-lowering effects epa.govresearchgate.netresearchgate.net. Beta-sitosterol acetate is a steroid ester that results from the condensation of the C-3 hydroxyl group of beta-sitosterol with acetic acid nih.gov. The primary structural difference—the replacement of a hydroxyl group with an acetate ester—leads to significant changes in physicochemical properties, most notably polarity and lipophilicity, which in turn affect the compound's biological activity.

The biological activities of beta-sitosterol are diverse nih.goveurekaselect.com. In contrast, the effects of acetylation are not uniform across all activities; derivatization can enhance, diminish, or alter the pharmacological profile. For instance, while beta-sitosterol itself shows moderate antibacterial activity, its acetylation has been found to significantly reduce this effect researchgate.net. Conversely, studies on other derivatives of beta-sitosterol have shown that esterification can enhance other properties, such as antidepressant-like activity, compared to the parent compound nih.govrsc.orgresearchgate.net. This highlights that the impact of the acetate group is context-dependent and specific to the biological target.

| Biological Activity | Beta-Sitosterol | This compound | Observed Impact of Acetylation |

|---|---|---|---|

| Antibacterial | Moderate Activity | Significantly Reduced Activity researchgate.net | Negative |

| Antidepressant-like (inferred from derivatives) | Active | Potentially Enhanced Activity nih.govrsc.org | Potentially Positive |

| Anti-inflammatory | Demonstrated Activity researchgate.netnih.gov | Less Studied | Unknown |

| Anticancer | Demonstrated Activity tandfonline.comnih.gov | Less Studied | Unknown |

| Cholesterol-lowering | Demonstrated Activity epa.govjptcp.com | Less Studied | Unknown |

Influence of the Acetyl Group on Biological Activity and Potency

The introduction of an acetyl group at the C-3 position of the beta-sitosterol steroid nucleus fundamentally alters its interaction with biological systems. This modification impacts several key molecular properties:

Polarity and Solubility : The hydroxyl group (-OH) in beta-sitosterol is polar and can act as a hydrogen bond donor. Replacing it with an acetate group (-OCOCH₃) reduces polarity and eliminates its hydrogen bond-donating capability. This change increases the molecule's lipophilicity (hydrophobicity) researchgate.netmdpi.com.

Steric Hindrance : The acetyl group is bulkier than the hydroxyl group. This increased size, or steric hindrance, can affect how the molecule fits into the binding site of a target protein or enzyme, potentially weakening or preventing interaction.

The consequences of these changes are evident in specific biological assays. In the case of antibacterial activity, research has indicated that the C-3 hydroxyl group is crucial for the compound's effectiveness. Its acetylation leads to a decrease in solubility in biological media and an increase in bulkiness, which are suggested reasons for the observed reduction in antibacterial potency researchgate.net. This finding suggests that for certain targets, the hydrogen-bonding ability and smaller size of the hydroxyl group are essential components of the pharmacophore.

However, for other activities, increased lipophilicity can be advantageous. Enhanced lipid solubility can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which could explain why some ester derivatives of beta-sitosterol show stronger antidepressant-like effects than the original compound nih.govmdpi.com. Therefore, the acetyl group's influence is a double-edged sword, enhancing potency for some targets while diminishing it for others.

Computational Chemistry Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational chemistry offers powerful tools to rationalize SAR and guide the design of new, more potent analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity semanticscholar.org. For beta-sitosterol derivatives, a QSAR model could be developed by synthesizing a library of analogues (e.g., different esters) and testing their activity in a specific assay. Physicochemical descriptors for each molecule—such as lipophilicity (log P), molar refractivity, and electronic and steric parameters—would then be correlated with their biological potency. The resulting model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive laboratory work orientjchem.orgnih.gov.

Molecular Docking : Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., beta-sitosterol or its acetate derivative) when bound to a specific protein target semanticscholar.orgnih.gov. This method is invaluable for understanding the molecular basis of a drug's action. For example, docking studies have been performed to investigate the interaction of beta-sitosterol with enzymes targeted in diabetes, such as α-amylase and α-glucosidase rasayanjournal.co.in.

For this compound, docking simulations could:

Identify the most likely binding pose within a target's active site.

Analyze the intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the ligand-protein complex.

Explain why the acetyl group enhances or diminishes activity. For instance, docking could reveal that the bulky acetyl group causes a steric clash with an amino acid residue in the binding site, explaining a loss of potency rasayanjournal.co.in. Conversely, it might show that the group fits into a hydrophobic pocket, strengthening the binding affinity.

Guide the design of new derivatives by identifying opportunities for improved interactions with the target protein researchgate.net.

Advanced Research Models and Methodologies in Beta Sitosterol Acetate Studies